molecular formula C16H14N6O2 B5736458 N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5736458
M. Wt: 322.32 g/mol
InChI Key: BSOJYYVSBUPPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound classified within the benzamide family. Its structure incorporates both an acetamidophenyl group and a 1H-tetrazol-1-yl group attached to a benzamide core. Tetrazole-containing compounds are of significant interest in medicinal chemistry and drug discovery due to their potential to participate in hydrogen bonding and dipole interactions with biological targets, often serving as bioisosteres for carboxylic acids. Similarly, benzamide derivatives are a well-explored class in pharmacological research, with some members exhibiting central nervous system (CNS) activity. For instance, research on structurally related compounds containing triazole fragments (a heterocycle similar to tetrazole) has demonstrated potent anticonvulsant activity in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ), with their mechanism potentially linked to binding at the benzodiazepine site of GABA-A receptors and increasing GABA content in the brain . This compound is intended for non-human research applications only, serving as a key intermediate or tool compound in the synthesis and development of novel molecules for various research fields, including medicinal chemistry and materials science. It is strictly for research use and is not approved for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)14-4-2-3-5-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOJYYVSBUPPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core. This can be achieved through the reaction of aniline with acetic anhydride under acidic conditions.

    Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of a catalyst such as copper(I) iodide to facilitate the formation of the tetrazole ring.

    Final Assembly: The final step involves coupling the acetylamino-substituted benzamide with the tetrazolyl intermediate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino or tetrazolyl groups, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, amines, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.

    Pathways Involved: By inhibiting HDACs, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.

Comparison with Similar Compounds

CI-994 ([4-(acetylamino)-N-(2-amino-phenyl)benzamide])

  • Key Differences: Replaces the tetrazole in the target compound with an amino group on the phenyl ring.
  • Activity : CI-994 is a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation, demonstrating antitumor activity via HDAC-1/2 inhibition . The absence of a tetrazole in CI-994 may reduce its ability to engage in π-π stacking or hydrogen bonding compared to the target compound.

Compound 9c ()

  • Structure : Contains a triazole-thiazole hybrid instead of tetrazole.
  • Activity : Exhibited enzyme inhibitory activity with docking poses similar to acarbose, suggesting competitive binding . The triazole’s lower acidity (pKa ~8.2) compared to tetrazole (pKa ~4.9) may reduce ionic interactions in acidic enzyme pockets.

Analogues with Sulfonamide Groups

Sulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide)

  • Key Differences : Replaces the tetrazole with a sulfonamide group.
  • Activity: Used as an antibacterial agent due to sulfonamide’s disruption of folate synthesis .
  • Solubility : Sulfonamides generally exhibit higher aqueous solubility, whereas tetrazoles may enhance membrane permeability.

Tetrazole-Containing Analogues

N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide ()

  • Key Differences : Tetrazole at the 3-position of the benzamide versus the 2-position in the target compound.
  • Implications : Positional isomerism may alter binding geometry in enzyme active sites. The bicyclic substituent could enhance rigidity and selectivity for specific targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Benzamide 2-Tetrazole, 4-Acetylamino Potential HDAC inhibition N/A
CI-994 Benzamide 4-Acetylamino, 2-Amino HDAC-1/2 inhibition
Compound 9c () Benzoimidazole-triazole Triazole-thiazole Enzyme inhibition
Sulfabenzamide Benzamide-sulfonamide Sulfonamide Antibacterial

Table 2: Physicochemical Properties

Compound Name logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Functional Groups
Target Compound ~2.5 2 (NH, tetrazole) 6 (amide, tetrazole) Tetrazole, Acetylamino
CI-994 ~1.8 3 (NH₂, NH) 4 (amide, NH) Amino, Acetylamino
Compound 9c ~3.2 1 (NH) 7 (triazole, thiazole) Triazole, Thiazole

Research Findings and Mechanistic Insights

  • The tetrazole’s electron-withdrawing nature could enhance binding to zinc in HDAC active sites .
  • Enzyme Binding : In , triazole-containing compounds (e.g., 9c) showed distinct docking poses compared to acarbose, suggesting heterocycle-dependent binding modes. The tetrazole’s smaller size and higher acidity may allow deeper penetration into catalytic pockets .

Biological Activity

N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzamide core with an acetylamino group and a tetrazole ring. The synthesis typically involves:

  • Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.
  • Introduction of the Tetrazole Group : Cycloaddition reactions between azides and nitriles, often using copper(I) iodide as a catalyst.
  • Final Coupling : Combining the acetylamino-substituted benzamide with the tetrazole intermediate under controlled conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis and autophagy in cancer cells, which leads to cell death. For instance, one study reported that derivatives of this compound showed high potency against both sensitive and resistant cancer cell lines, highlighting its potential as a therapeutic agent .

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibitory properties. It acts as a probe in biochemical assays to study enzyme activity, particularly those involved in cancer metabolism. Its structural features allow it to interact effectively with active sites on target enzymes, leading to inhibition .

Anticonvulsant Activity

In addition to its anticancer properties, this compound has shown promise in anticonvulsant activity. Preliminary pharmacological studies have indicated that certain derivatives exhibit significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Anticancer Activity : A study evaluated the compound's effects on A375 xenograft models in mice, demonstrating a significant reduction in tumor growth compared to control groups .
  • Enzyme Interaction Studies : Molecular docking studies revealed strong binding interactions with specific enzymes, supporting its role as an effective inhibitor .
  • Anticonvulsant Testing : In vivo tests showed that the compound could reduce seizure frequency in mouse models when administered at varying doses .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis and autophagy in cancer cells; effective against multiple cancer types
Enzyme InhibitionInhibits specific enzymes involved in cancer metabolism
AnticonvulsantDemonstrates significant anticonvulsant effects in animal models

Q & A

Basic: How can synthetic routes for N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide be optimized to improve yield and purity?

Methodological Answer:
Synthesis typically involves coupling tetrazole-containing intermediates with substituted benzamides. Key steps include:

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .
  • Catalysis: Use coupling agents such as HATU or EDCI to promote efficient conjugation between the tetrazole and benzamide moieties .
  • Reaction Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and 1H^1H-NMR to track intermediate formation and confirm product identity .
  • Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.